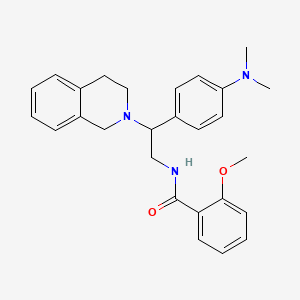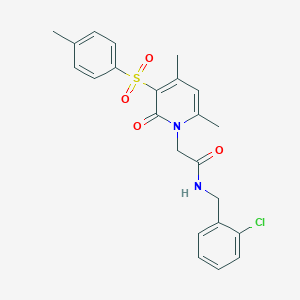![molecular formula C10H12N2 B2458181 Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] CAS No. 2408975-77-7](/img/structure/B2458181.png)
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] (SDPC) is a heterocyclic compound that has been synthesized and studied for its potential biological applications. This compound has a unique spirocyclic structure, which makes it an interesting target for drug discovery and development.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] involves the reaction of 2-cyanopyridine with cyclobutanone in the presence of a Lewis acid catalyst to form a spirocyclic intermediate, which is then reduced to the final product using a reducing agent.
Starting Materials
2-cyanopyridine, cyclobutanone, Lewis acid catalyst, reducing agent
Reaction
Step 1: 2-cyanopyridine is reacted with cyclobutanone in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, to form a spirocyclic intermediate., Step 2: The spirocyclic intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]., Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization.
Wirkmechanismus
The mechanism of action of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cancer cell proliferation and survival. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been reported to interfere with the replication of viruses by inhibiting viral RNA polymerase activity. The antibacterial activity of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have been studied in vitro and in vivo. In vitro studies have shown that Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] can induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression in cancer cells. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have not been fully evaluated, which limits its potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an interesting target for drug discovery and development. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is also relatively easy to synthesize and can be modified to improve its biological activity. However, the limitations of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] include its potential toxicity and lack of pharmacokinetic data, which makes it difficult to evaluate its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]. One direction is to evaluate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to determine the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] in animal models and humans. Another direction is to explore the structure-activity relationship of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs to identify more potent and selective compounds. In addition, the development of novel synthetic methods for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs may lead to more efficient and cost-effective production.
Wissenschaftliche Forschungsanwendungen
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] on cancer cell lines, such as breast cancer, lung cancer, and liver cancer. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. In addition, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has exhibited antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMEMIKTDOZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

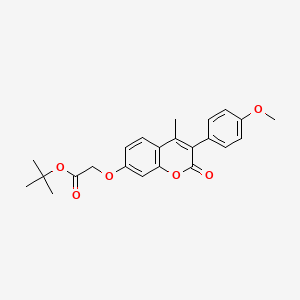
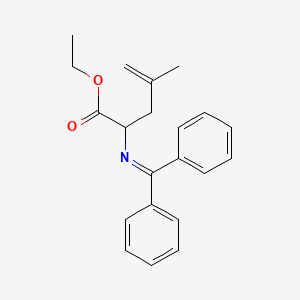
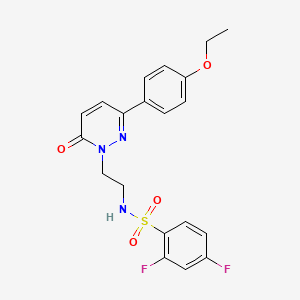
![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
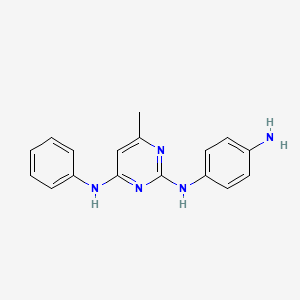
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
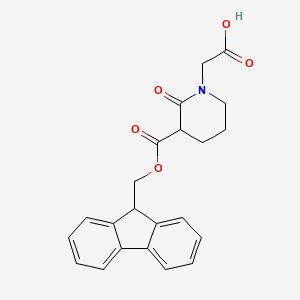
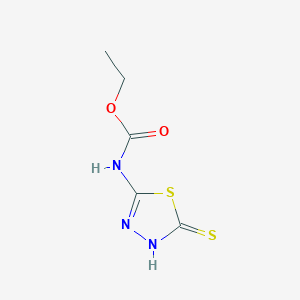
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)
